molecular formula C13H21ClN2O B13277543 (Oxan-4-ylmethyl)[1-(pyridin-3-yl)ethyl]amine hydrochloride

(Oxan-4-ylmethyl)[1-(pyridin-3-yl)ethyl]amine hydrochloride

Cat. No.: B13277543
M. Wt: 256.77 g/mol
InChI Key: LVKGZILUIXPTSW-UHFFFAOYSA-N
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Description

(oxan-4-ylmethyl)[1-(pyridin-3-yl)ethyl]aminehydrochloride is a chemical compound with the molecular formula C13H21ClN2O. . The compound is characterized by the presence of an oxane ring and a pyridine ring, which contribute to its unique chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (oxan-4-ylmethyl)[1-(pyridin-3-yl)ethyl]aminehydrochloride typically involves the reaction of oxane derivatives with pyridine derivatives under controlled conditions. One common method involves the use of oxan-4-ylmethyl chloride and 1-(pyridin-3-yl)ethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(oxan-4-ylmethyl)[1-(pyridin-3-yl)ethyl]aminehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of oxan-4-ylmethyl ketone derivatives.

    Reduction: Formation of oxan-4-ylmethyl alcohol derivatives.

    Substitution: Formation of azide derivatives.

Scientific Research Applications

(oxan-4-ylmethyl)[1-(pyridin-3-yl)ethyl]aminehydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a drug candidate in various therapeutic areas.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of (oxan-4-ylmethyl)[1-(pyridin-3-yl)ethyl]aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(oxan-4-ylmethyl)[1-(pyridin-3-yl)ethyl]aminehydrochloride is unique due to its combination of the oxane and pyridine rings, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H21ClN2O

Molecular Weight

256.77 g/mol

IUPAC Name

N-(oxan-4-ylmethyl)-1-pyridin-3-ylethanamine;hydrochloride

InChI

InChI=1S/C13H20N2O.ClH/c1-11(13-3-2-6-14-10-13)15-9-12-4-7-16-8-5-12;/h2-3,6,10-12,15H,4-5,7-9H2,1H3;1H

InChI Key

LVKGZILUIXPTSW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=CC=C1)NCC2CCOCC2.Cl

Origin of Product

United States

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